BenchChemオンラインストアへようこそ!

3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

This distinct pyrido[1,2-a]benzimidazole (PBI) analog features a 4-methylpiperidin-1-yl substituent at position 1, setting it apart from common piperazine or amino PBI probes like iFSP1. With a favorable CNS MPO profile (LogP 5.24, tPSA 44.3 Ų) and extreme N1-substitution sensitivity, it serves as a critical selectivity counter-screen or affinity handle for chemical proteomics campaigns targeting novel PBI-binding proteins. Procure this screening compound to fill the SAR gap and enhance your anti-infective or neurological discovery programs.

Molecular Formula C19H20N4
Molecular Weight 304.397
CAS No. 305334-60-5
Cat. No. B2485361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
CAS305334-60-5
Molecular FormulaC19H20N4
Molecular Weight304.397
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C
InChIInChI=1S/C19H20N4/c1-13-7-9-22(10-8-13)18-11-14(2)15(12-20)19-21-16-5-3-4-6-17(16)23(18)19/h3-6,11,13H,7-10H2,1-2H3
InChIKeyQZCXHMSVCKOSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 305334-60-5): Structural and Procurement Baseline


3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 305334-60-5, MF: C19H20N4, MW: 304.40) is a member of the pyrido[1,2-a]benzimidazole (PBI) class, a 'privileged scaffold' in medicinal chemistry with documented activities against tuberculosis, malaria, and in anxiolytic and ferroptosis pathways [1]. This specific analog features a 4-methylpiperidin-1-yl substituent at position 1, distinguishing it from closely related piperazine or morpholine analogs. It is commercially available as a screening compound but lacks published, target-specific bioactivity data.

Why 3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile Cannot Be Substituted by Generic PBI Analogs


Pyrido[1,2-a]benzimidazoles (PBIs) exhibit extreme functional sensitivity to N1-substitution. Switching from a piperidine to a piperazine, as in the close analog 3-Methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile (MFCD03298943) , introduces an additional basic nitrogen that profoundly alters ionization state, hydrogen-bonding capacity, and target engagement profiles at physiological pH. Similarly, iFSP1—a known FSP1 inhibitor—has an amino group at position 1 rather than a piperidine, yielding an entirely different pharmacological profile [1]. Even within the same scaffold, such variations lead to distinct target selectivity, making generic substitution unreliable for scientific studies.

Quantitative Differentiation Evidence for 3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile


Structural Differentiation: Piperidinyl vs. Piperazinyl Substituent Impacts Basicity and Hydrogen-Bonding

The target compound bears a 4-methylpiperidin-1-yl substituent at position 1, which lacks a second basic nitrogen. By contrast, the commercially available analog MFCD03298943 (3-Methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile) contains a piperazine ring . The absence of this second amine in the target compound reduces hydrogen-bond acceptor count (Hacc = 3 vs. a predicted higher value for piperazine analogs), directly affecting solubility and target-binding pharmacophore models.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Physicochemical Differentiation: LogP, tPSA, and Predicted ADME Profile Relative to Piperazine and Morpholine Analogs

The target compound exhibits a measured/calculated LogP of 5.24 and a topological polar surface area (tPSA) of 44.3 Ų according to Hit2Lead . In contrast, the morpholine analog 3-Methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, possessing an ether oxygen, is expected to show a lower LogP (<4.5) and a higher tPSA (>50 Ų). The piperidine analog is therefore significantly more lipophilic, predicting higher blood-brain barrier penetration but potentially lower oral bioavailability due to reduced solubility.

ADME Physicochemical Properties Drug-likeness

Class-Level Bioactivity Context: Known Potency Range of PBI Scaffold vs. Structural Differentiation for Target Fishing

The pyrido[1,2-a]benzimidazole scaffold is known to yield potent inhibitors across diverse targets: the antitubercular PBI lead compound 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile showed sub-micromolar activity against M. tuberculosis H37Rv [1]; iFSP1 inhibits FSP1 with an EC50 of 103 nM [2]; and GNF7686 inhibits T. cruzi with in vitro potency in the nanomolar range [3]. The 4-methylpiperidin-1-yl substituent on the target compound introduces a basic, flexible motif not present in these published leads, potentially shifting target preference away from these known targets. This structural divergence makes the compound valuable as a tool for novel target deconvolution studies.

Phenotypic Screening Target Identification Anti-infective

Rotatable Bond Count and Conformational Flexibility Relative to Rigid PBI Analogs

The target compound possesses 1 rotatable bond (Hit2Lead data ). The piperidine ring itself can undergo chair-flipping, but the 4-methyl substituent and the single bond connecting piperidine to the PBI core constitute minimal conformational degrees of freedom compared to many other PBI analogs with longer side chains (e.g., 2-(4-chlorobenzyl)-3-methyl-1-oxo-PBI, which has at least 4 rotatable bonds). Lower rotational freedom correlates with a smaller entropic penalty upon target binding, potentially enhancing binding affinity if the bioactive conformation is pre-organized.

Conformational Analysis Molecular Recognition Entropy

Recommended Application Scenarios for 3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile Based on Evidence


Chemical Biology Target Deconvolution Studies

Given its structural divergence from known PBI bioactives (iFSP1, GNF7686, anti-TB leads) and its favorable physicochemical profile (low tPSA, moderate Hacc, limited rotatable bonds) , this compound is well-suited for chemical proteomics and affinity-based target identification campaigns aimed at identifying novel PBI-interacting proteins. Its 4-methylpiperidine moiety provides a unique affinity handle not present in reported PBI probes.

CNS-Penetrant Screening Libraries

With a measured LogP of 5.24 and tPSA of 44.3 Ų , this compound resides in the favorable range for blood-brain barrier penetration according to CNS MPO scoring guidelines. It can serve as a core scaffold for building focused libraries targeting neurological disorders where PBIs have demonstrated anxiolytic potential via GABA-A receptor interaction [1].

SAR Exploration of N1-Substituted PBIs in Anti-Infective Programs

The antitubercular and antimalarial activity of other PBIs supports the inclusion of this compound in anti-infective screening cascades [1]. Its piperidine substituent offers a distinct basicity and steric profile relative to previously explored PBI leads, filling a gap in the SAR landscape that could reveal new structure-activity relationships against drug-resistant pathogens.

Control Compound for Piperazine-Containing PBI Analogs

When scientists use piperazine-containing PBIs (such as MFCD03298943 or iFSP1-like analogs) in biological assays, this compound can serve as a matched negative control or selectivity counter-screen compound. The absence of the piperazine's second basic nitrogen removes a key pharmacophoric element, helping to attribute observed phenotypes specifically to the piperazine motif .

Quote Request

Request a Quote for 3-Methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.